8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

説明

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt: is a fluorescent compound widely used in various scientific research fields. It is known for its high solubility in organic solvents and its ability to emit fluorescence, making it a valuable tool in fluorescence-based assays .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the esterification of pyrene-1,3,6-trisulfonic acid with dodecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrene derivatives with different functional groups .

科学的研究の応用

Chemical Properties and Structure

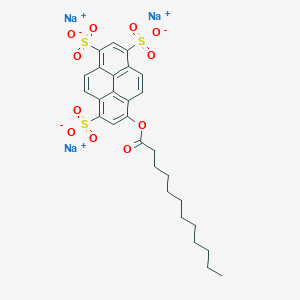

The compound features a pyrene backbone with three sulfonic acid groups at positions 1, 3, and 6, and a dodecanoyl group at position 8. This structure enhances its solubility in polar solvents such as DMF, DMSO, and methanol, making it suitable for various laboratory applications. The molecular formula is , and it typically exhibits strong fluorescence properties upon excitation.

Fluorescence Sensing

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is primarily used in fluorescence sensing. Its ability to undergo proton transfer upon excitation makes it an excellent probe for monitoring pH changes in biological systems. The fluorescence intensity is pH-dependent, allowing researchers to utilize it in various biochemical assays.

Table 1: Fluorescence Properties of this compound

| Property | Value |

|---|---|

| Maximum Absorption | 460 nm |

| Maximum Emission | 520 nm |

| pKa | 7.3 |

| Solubility | DMF, DMSO, Methanol |

Biochemical Assays

The compound's fluorescence characteristics make it suitable for use in biochemical assays. It can serve as a fluorescent marker for various biological molecules and processes. For instance, it has been employed in studies involving enzyme activity measurements where the change in fluorescence can indicate substrate conversion.

Case Study: Enzyme Activity Measurement

In a study published in Electrophoresis, researchers utilized this compound to develop a high-throughput method for analyzing oligosaccharides in human milk. The fluorescence detection method allowed for precise quantification of glycan structures based on their interaction with the fluorescent probe .

Environmental Monitoring

Fluorescent probes like this compound are also used in environmental monitoring to detect pollutants or changes in water quality. Its sensitivity to pH changes allows for real-time monitoring of aquatic environments.

Table 2: Applications in Environmental Monitoring

| Application | Description |

|---|---|

| Water Quality Testing | Detects changes in pH and pollutant levels |

| Soil Analysis | Monitors soil health through fluorescence signals |

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its amphiphilic nature. It can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.

Case Study: Micelle Formation

Research has demonstrated that the compound can form stable micelles that effectively encapsulate hydrophobic compounds for targeted delivery . This property is particularly useful in developing new therapeutic strategies for cancer treatment.

作用機序

The mechanism by which 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt exerts its effects is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength. This fluorescence can be detected and measured, allowing researchers to track and quantify various biological and chemical processes .

類似化合物との比較

- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt

- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt

Comparison: Compared to these similar compounds, 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt has a longer alkyl chain (dodecanoyl group), which can influence its solubility and interaction with other molecules. This unique structure makes it particularly useful in applications where longer alkyl chains are advantageous .

生物活性

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS No. 115787-85-4) is a synthetic compound notable for its unique fluorescent properties and its applications in biochemical research. This compound features a pyrene moiety, which is recognized for strong fluorescence, linked to a dodecanoyl group and three sulfonic acid groups that enhance its solubility in aqueous environments. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C28H29Na3O11S3

- Molecular Weight : 706.7 g/mol

- Solubility : Highly polar and water-soluble

- Fluorescence Characteristics : Exhibits strong fluorescence with peak emission typically around 520 nm when excited at 460 nm.

Lipase Substrate

This compound serves as a substrate for lipase enzymes. The biological activity can be assessed by measuring the fluorescence kinetics that result from the enzymatic hydrolysis of the compound. The increase in fluorescence intensity correlates with lipase activity, making it a valuable tool in enzyme assays.

Key Findings :

- Lipase activity measured through fluorescence kinetics shows a direct relationship between substrate concentration and enzymatic activity.

- The compound's ability to form micelles enhances its interaction with lipases in aqueous solutions, facilitating more efficient substrate utilization.

Cellular Imaging and Tracking

The compound's fluorescence properties allow it to be employed as a marker in cellular imaging and tracking studies. Its ability to interact with biological membranes and proteins enables researchers to monitor conformational changes and interactions within biological systems.

Research Insights :

- Studies indicate that this compound can effectively bind to lipid membranes, altering its fluorescence characteristics. This binding is crucial for understanding membrane dynamics and protein folding processes .

Fluorescent Indicators

The compound is used to prepare extruded fluorescent plastic indicator films for detecting gaseous and dissolved CO2. It can also be incorporated into waterborne polyurethane matrices for pH sensing applications.

Application Summary :

- CO2 Detection : Change in fluorescence intensity indicates the presence of CO2.

- pH Sensing : Fluorescence intensity varies with pH changes, allowing for real-time monitoring of pH levels in various environments .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | C24H21Na3O11S3 | Shorter alkyl chain; less hydrophobicity |

| 1-Pyrenebutyric acid | C16H14O4 | Lacks sulfonate groups; used in drug delivery |

| Pyrene-1-sulfonic acid | C16H12O9S3 | Simpler structure; primarily used as a dye |

The structural uniqueness of this compound lies in its combination of hydrophobic (due to the dodecanoyl chain) and hydrophilic properties (due to multiple sulfonate groups), enhancing its utility in various aqueous environments compared to similar compounds .

Study on Membrane Interactions

A study investigated the interactions of this compound with model lipid membranes. The results indicated that the compound could insert itself into lipid bilayers, leading to significant changes in membrane fluidity and permeability. This property is particularly valuable for drug delivery systems where controlled release is necessary.

Fluorescent Microscopy Applications

In another study focusing on cellular imaging, researchers utilized this compound as a fluorescent probe to visualize cellular processes. The ability of the compound to bind selectively to certain proteins allowed for detailed tracking of intracellular dynamics under various physiological conditions.

特性

IUPAC Name |

trisodium;8-dodecanoyloxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O11S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-26(29)39-22-16-23(40(30,31)32)19-14-15-21-25(42(36,37)38)17-24(41(33,34)35)20-13-12-18(22)27(19)28(20)21;;;/h12-17H,2-11H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXUITXLZMPDSZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555894 | |

| Record name | Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115787-85-4 | |

| Record name | Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。